![molecular formula C28H26N4O5S B2937688 7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688056-02-2](/img/structure/B2937688.png)
7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule. It contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including cyclization, ring opening, and intermolecular cycloaddition . The specific reactivity of this compound would depend on its exact structure and the conditions under which it is used. Unfortunately, specific chemical reaction analysis for this compound is not available in the current literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives can have a wide range of properties, influenced by factors such as the presence of functional groups and the arrangement of atoms in the molecule . Unfortunately, specific physical and chemical property data for this compound is not available in the current literature.科学的研究の応用
Synthesis and Antimicrobial Activities
Some novel derivatives including quinazoline compounds have been synthesized and evaluated for their antimicrobial activities. Certain compounds displayed good to moderate activities against various microorganisms, showcasing the potential of quinazoline derivatives in developing antimicrobial agents (Bektaş et al., 2007).
Pharmacological Activity of Quinazoline Derivatives
Quinazoline derivatives have been studied for their pharmacological activities, including their potential as α1-Adrenoceptor antagonists. These compounds demonstrate significant effects in rat models, suggesting potential applications in cardiovascular diseases (Yen et al., 1996).
Antitumor and Antiviral Agents
A series of quinazoline derivatives have been synthesized and tested for antitumor and antiviral activities. Notably, some compounds exhibited broad-spectrum antitumor activity and moderate anti-HIV-1 potency, indicating their potential as therapeutic agents in cancer and viral infections (El-Sherbeny et al., 2003).
Antihypertensive Action and α1-Adrenoceptor Blockade
Research on DL-017, a quinazoline derivative, has shown its potential in reducing arterial pressure without significant reflex tachycardia or loss of autoregulation of cerebral blood flow. These properties suggest its suitability for chronic treatment of hypertension (Tsai et al., 2001).
Insecticidal Efficacy of Bis Quinazolinone Derivatives
The synthesis of novel bis quinazolinone derivatives and their insecticidal efficacy have been explored. These compounds offer potential as insecticides, expanding the utility of quinazoline derivatives into agricultural applications (El-Shahawi et al., 2016).
Antitumor Agents
Novel quinazoline derivatives containing piperazine analogs have demonstrated potent antiproliferative activities against various cancer cell lines. These findings indicate the potential of these compounds in cancer therapy (Li et al., 2020).
特性
IUPAC Name |
7-[[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5S/c1-35-21-4-2-3-20(13-21)30-9-11-31(12-10-30)26(33)19-7-5-18(6-8-19)16-32-27(34)22-14-24-25(37-17-36-24)15-23(22)29-28(32)38/h2-8,13-15,22H,9-12,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZUWPHHXATKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2937605.png)
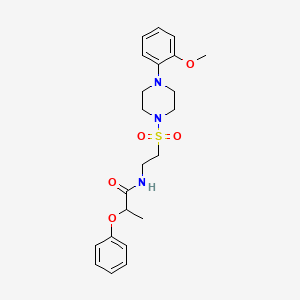

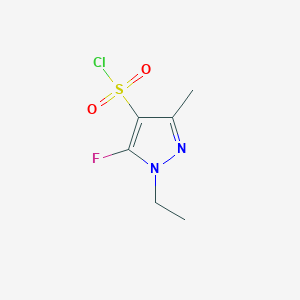

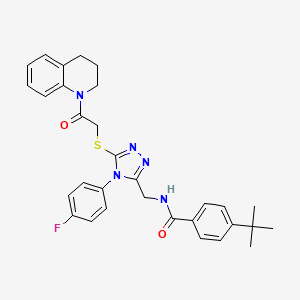
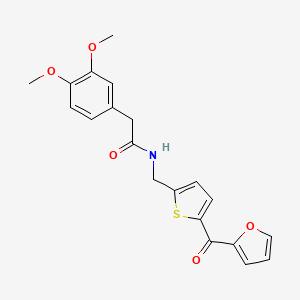
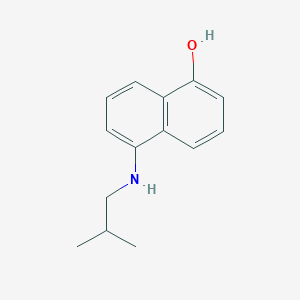
![3-chloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2937621.png)
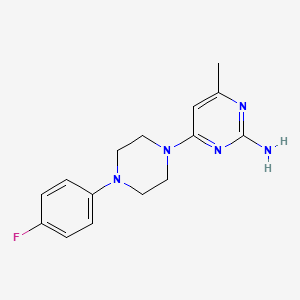
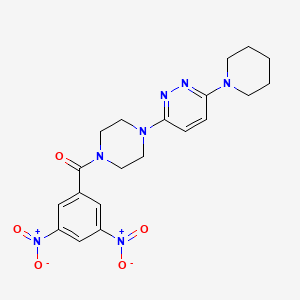
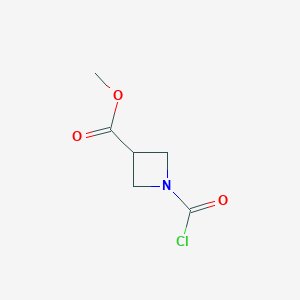
![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937625.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)